6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one
Description
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.
Properties
IUPAC Name |
6-methyl-3-(4-methylpiperazin-1-yl)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-7-8(15)10-9(12-11-7)14-5-3-13(2)4-6-14/h3-6H2,1-2H3,(H,10,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQUSLPOJMRPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one typically involves the reaction of 4-methylpiperazine with a suitable triazine precursor under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts and solvents such as ethanol or acetic acid. The reaction is often carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions may require catalysts and specific temperature conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-3-(4-methylpiperazin-1-yl)-2-phenylbenzofuran
- 4-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one
Uniqueness
Compared to similar compounds, 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one stands out due to its specific substitution pattern on the triazine ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
